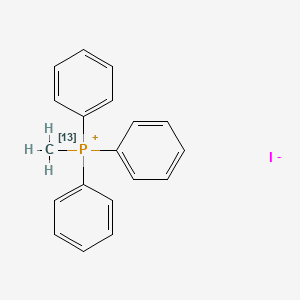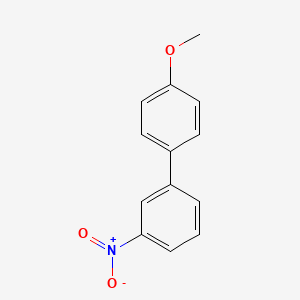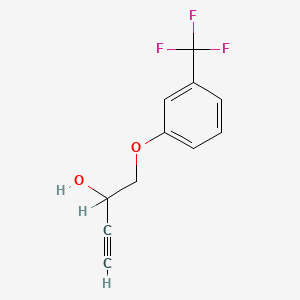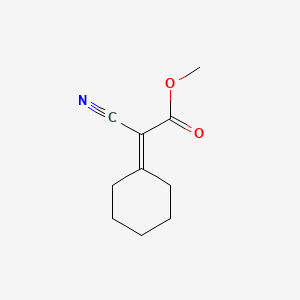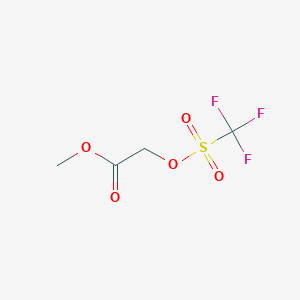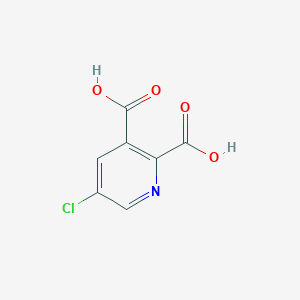
5-chloropyridine-2,3-dicarboxylic Acid
Vue d'ensemble
Description
5-Chloropyridine-2,3-dicarboxylic acid (5-CPD) is an important organic compound that has been studied extensively in recent years due to its numerous applications in the fields of chemistry and biochemistry. 5-CPD is a colorless, water-soluble, crystalline solid with a molecular formula of C5H4ClNO4. 5-CPD has several important properties, such as its ability to form strong hydrogen bonds and its high solubility in water and other organic solvents. It is also an important starting material in the manufacture of a variety of pharmaceuticals, dyes, and other organic chemicals.
Applications De Recherche Scientifique
Synthetic Processes and Chemical Reactions
Research has shown that derivatives of chloropyridines, including those related to 5-chloropyridine-2,3-dicarboxylic acid, are used in various synthetic processes. For example, a study by Crettaz, Waser, and Bessard (2001) demonstrated the use of 2,3-dichloropyridines in palladium-catalyzed alkoxycarbonylation reactions, leading to the selective formation of alkyl 3-chloropyridine-2-carboxylates or dialkyl pyridine-2,3-dicarboxylates under different conditions (Crettaz, Waser, & Bessard, 2001). Similarly, Ji, Li, and Bunnelle (2003) explored the selective amination of polyhalopyridines catalyzed by a palladium-Xantphos complex, indicating the potential for creating a variety of pyridine derivatives (Ji, Li, & Bunnelle, 2003).
Crystal Structure and Hydrogen Bonding
The molecular structure and hydrogen bonding in compounds related to 5-chloropyridine-2,3-dicarboxylic acid have been a subject of study. Hemamalini and Fun (2010) examined the crystal structure of 2-amino-5-chloropyridine with fumaric acid, revealing insights into the hydrogen bonding patterns and molecular interactions (Hemamalini & Fun, 2010). Furthermore, Cowan, Howard, McIntyre, Lo, and Williams (2005) conducted variable-temperature neutron diffraction studies on pyridine-3,5-dicarboxylic acid, providing valuable information about hydrogen bond dynamics at different temperatures (Cowan et al., 2005).
Application in Metal-Organic Frameworks and Complexes
The use of chloropyridine derivatives in the synthesis of metal-organic frameworks (MOFs) and complexes has been explored. For instance, Wang, Huang, Li, Lv, Han, Wei, and Liu (2022) reported the synthesis and properties of complexes involving N and S heterocyclic dicarboxylic acid ligands, including 4-chloropyridine-2,6-dicarboxylic acid (Wang et al., 2022). This demonstrates the potential of chloropyridine derivatives in constructing diverse structural motifs in coordination chemistry.
Antimicrobial and Biological Properties
Research into the antimicrobial and biological properties of chloropyridine derivatives has been conducted. Patel, Agravat, and Shaikh (2011)
explored the synthesis and antimicrobial activity of new pyridine derivatives, including compounds related to 2-chloropyridine-3-carboxylic acid. Their study showed that these compounds exhibited variable and modest activity against bacteria and fungi, suggesting potential applications in antimicrobial therapy (Patel, Agravat, & Shaikh, 2011).
Application in Coordination Chemistry and Molecular Docking
Further research on chloropyridine derivatives has been focused on coordination chemistry and molecular docking studies. For example, Sudhana and Jangampalli Adi (2019) conducted studies on dihydropyridine analogs, highlighting their potential as antioxidants and metal chelating agents, which may be relevant in treating metal-induced oxidative stress disorders (Sudhana & Jangampalli Adi, 2019).
Propriétés
IUPAC Name |
5-chloropyridine-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO4/c8-3-1-4(6(10)11)5(7(12)13)9-2-3/h1-2H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZJSPYJMYUKMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457232 | |
| Record name | 5-Chloropyridine-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloropyridine-2,3-dicarboxylic Acid | |
CAS RN |
53636-66-1 | |
| Record name | 5-Chloropyridine-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



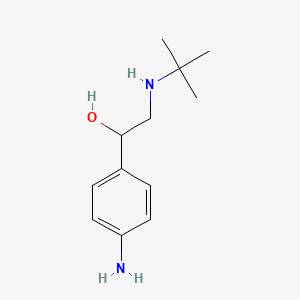
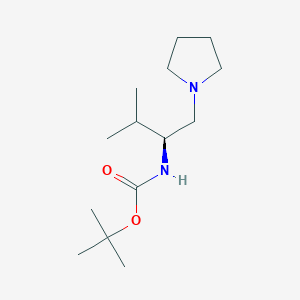

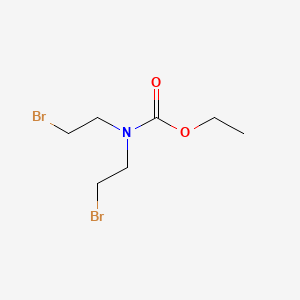
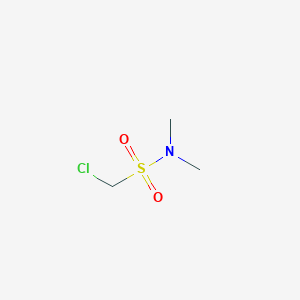
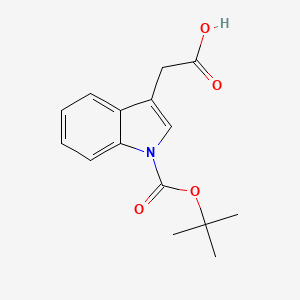
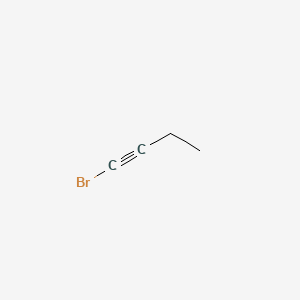
![1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone](/img/structure/B1609918.png)
